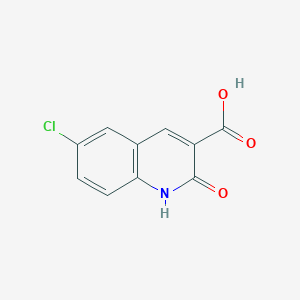

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Description

BenchChem offers high-quality 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWIXLMCHFBXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424685 | |

| Record name | 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86209-35-0 | |

| Record name | 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

CAS Number: 86209-35-0

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines foundational chemical principles with data from analogous structures to offer a predictive yet scientifically grounded resource.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The biological efficacy of quinoline derivatives is often finely tuned by the nature and position of substituents on the bicyclic ring system. The title compound, 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, incorporates three key functional groups that are expected to modulate its physicochemical properties and biological activity: a chloro group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 86209-35-0 | [4][5][6][7][8][9] |

| Molecular Formula | C₁₀H₆ClNO₃ | [4][6] |

| Molecular Weight | 223.61 g/mol | [4][6] |

| Appearance | Predicted: White to off-white or yellowish solid | General knowledge of similar compounds |

| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General knowledge of quinoline carboxylic acids |

| Storage Temperature | -20°C | [4][6] |

Synthesis and Mechanistic Insights

The proposed synthesis would commence with the reaction of a substituted aniline, in this case, 4-chloroaniline, with diethyl ethoxymethylenemalonate (DEEM). This initial condensation is followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester and decarboxylation would lead to the desired product.

Proposed Synthetic Workflow: Modified Gould-Jacobs Reaction

Caption: Proposed synthesis of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid via a modified Gould-Jacobs reaction.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid are not widely published. However, based on the known spectroscopic properties of quinolines and carboxylic acids, a predictive analysis can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups, and the electron-donating effect of the hydroxyl group. Protons on the benzene ring will likely appear as a complex multiplet, while the proton at the 4-position should appear as a singlet. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typically above 12 ppm.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[14] The carbons of the quinoline ring will appear in the aromatic region, with their specific chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorptions. A very broad O-H stretching band from the carboxylic acid is expected from 2500 to 3300 cm⁻¹.[15] The C=O stretching of the carboxylic acid will likely appear between 1710 and 1760 cm⁻¹.[15] The O-H stretching of the 2-hydroxy group will also be present. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic isotopic pattern for chlorine-containing compounds.[16]

Potential Biological Activities and Applications

While specific biological data for 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is scarce, the known activities of related quinoline-3-carboxylic acid derivatives provide a strong basis for predicting its potential applications.

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3] The carboxylic acid moiety can enhance selectivity for cancer cells, which often have a more acidic microenvironment.

-

Antibacterial and Antifungal Activity: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[2] The specific substitution pattern of the title compound may confer activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: Quinolines are known to interact with various enzymes. For instance, some quinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2.[17]

Solubility and Stability

The solubility of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is predicted to be low in water due to the largely aromatic and hydrophobic quinoline core. However, the presence of the carboxylic acid and hydroxyl groups will impart some polar character. It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

The stability of the compound under various conditions has not been extensively reported. As a general precaution, it should be stored in a cool, dark, and dry place to prevent degradation.[18] Carboxylic acids can be sensitive to heat and light.

Safety and Handling

As with any chemical compound, 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[19][20][21][22][23]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Use in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of in accordance with local regulations.

Conclusion

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a promising scaffold for further investigation in drug discovery and development. While specific experimental data is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Gould-Jacobs reaction offers a practical approach to obtaining this compound for further study. Its predicted physicochemical properties and potential biological activities make it a compelling target for researchers in medicinal chemistry. Further experimental validation of the information presented in this guide is highly encouraged to fully elucidate the therapeutic potential of this molecule.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Wikipedia. (2023, October 29). Gould–Jacobs reaction. Retrieved from [Link]

- Musiol, R. (2017). Quinoline in Medicinal Chemistry. Synthesis and Application. Current Organic Chemistry, 21(10), 925-933.

-

MerckGroup. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4944.

- ACS Publications. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.

- National Center for Biotechnology Information. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

-

National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 6-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 3f. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.

-

ResearchGate. (2025). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

-

VNU University of Science. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

ResearchGate. (2025). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. usbio.net [usbio.net]

- 7. 86209-35-0|6-Chloro-2-hydroxyquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 86209-35-0 CAS MSDS (6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID | 86209-35-0 [m.chemicalbook.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. iipseries.org [iipseries.org]

- 13. Gould-Jacobs Reaction [drugfuture.com]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. combi-blocks.com [combi-blocks.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the specific substitutions on this molecule—a chloro group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position—are expected to significantly influence its physicochemical properties. These properties, in turn, govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of them essential for its development as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the key physicochemical properties of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, including its structural features, solubility, acidity (pKa), melting point, and spectral characteristics. Recognizing that publicly available experimental data for this specific molecule is limited, this guide emphasizes the robust methodologies and protocols required to determine these properties, empowering researchers to generate reliable data. Where available, data from closely related analogs are presented to provide a comparative context and to illustrate the expected experimental outcomes.

Molecular Structure and Basic Properties

The foundational characteristics of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid are derived from its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₃ | [1] |

| Molecular Weight | 223.61 g/mol | [1] |

| CAS Number | 86209-35-0 | [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C(=C2)C(=O)O)O | |

| InChI Key | Not available |

The structure reveals the presence of several key functional groups that dictate its chemical behavior: a carboxylic acid, a phenolic hydroxyl group (existing in tautomeric equilibrium with its keto form, a quinolone), and a chloro substituent on the benzene ring. The interplay of these groups governs the molecule's polarity, hydrogen bonding capacity, and ionization state.

Tautomerism: The Quinolinone Form

It is crucial to recognize that 2-hydroxyquinolines, such as the title compound, exist in a tautomeric equilibrium with their corresponding 2-quinolinone form. This equilibrium is often heavily favored towards the quinolinone, which can have a significant impact on its physicochemical properties, including hydrogen bonding, polarity, and crystal packing.

Caption: Tautomeric equilibrium between the 2-hydroxyquinoline and 2-quinolinone forms.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The presence of both a polar carboxylic acid and a hydroxyl group, contrasted with the relatively nonpolar chloro-substituted quinoline core, suggests a nuanced solubility profile.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the solubility of the title compound in various solvents.

Materials:

-

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

-

A selection of solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringes and syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid to a series of vials.

-

Add a known volume (e.g., 2 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered supernatant

-

Caption: Experimental workflow for gravimetric solubility determination.

Acidity and pKa

The pKa values of a molecule are fundamental to understanding its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets. 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid has two primary acidic protons: one on the carboxylic acid group and one on the 2-hydroxy group (or the N-H of the quinolinone tautomer). The carboxylic acid is expected to have a pKa in the range of 2-5, typical for aromatic carboxylic acids. The pKa of the 2-hydroxy/2-quinolinone group is likely to be in the range of 8-11.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values.

Materials:

-

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M, carbonate-free)

-

Background electrolyte solution (e.g., 0.15 M KCl)

-

Solvent (e.g., water, or a co-solvent system like methanol-water if solubility is low)

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent containing the background electrolyte. The concentration should be in the range of 1-10 mM.

-

-

Titration:

-

If the compound is in its neutral form, first titrate with a standardized HCl solution to a low pH (e.g., pH 2) to ensure all acidic and basic groups are in their fully protonated state.

-

Then, titrate the solution with a standardized NaOH solution.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.

-

Specialized software can be used for more accurate determination of the equivalence points and pKa values from the titration data.

-

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range.

While the exact melting point of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is not reported in the readily available literature, related compounds such as 6-chloropyridine-3-carboxylic acid have a melting point of 190 °C (decomposes)[3]. The presence of the additional hydroxyl group and the larger quinoline ring system in the title compound would be expected to lead to a higher melting point due to increased potential for intermolecular hydrogen bonding and greater molecular weight.

Experimental Protocol for Melting Point Determination (Capillary Method)

Materials:

-

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation:

-

Place a small amount of the finely powdered sample onto a clean, dry surface.

-

Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom. The packed sample should be 2-3 mm in height.

-

-

Measurement:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

Then, adjust the heating rate to a slow increase of 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the completion of melting).

-

The melting point is reported as this range.

-

Spectral Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants of these protons would confirm the substitution pattern. A broad singlet for the carboxylic acid proton would likely be observed at a downfield chemical shift (>10 ppm). The proton of the 2-hydroxy group (or the N-H of the quinolinone) would also appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 160-180 ppm). The carbon bearing the hydroxyl group would also be significantly deshielded.

While specific NMR data for the title compound is not available, spectra for the related compound 6-chloroquinoline are accessible and can serve as a reference for the expected chemical shifts of the quinoline core protons and carbons[4][5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid (MW = 223.61), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 223 and an M+2 peak at m/z 225 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways would likely involve the loss of small neutral molecules:

-

Loss of H₂O (18 Da): From the carboxylic acid and hydroxyl groups.

-

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

UV-Visible Spectroscopy

The quinoline ring system is a strong chromophore, and the compound is expected to exhibit characteristic absorption bands in the UV-Vis region. The exact position of the absorption maxima (λ_max) will be influenced by the substituents and the solvent. The spectrum of quinoline itself shows absorption bands around 270 nm and 310 nm. The presence of the hydroxyl and carboxyl groups may cause a shift in these absorption bands.

Conclusion

This technical guide has outlined the key physicochemical properties of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid and provided detailed, field-proven protocols for their experimental determination. While a lack of readily available public data for this specific molecule necessitates a focus on methodology, this approach empowers researchers with the tools to generate the high-quality, reliable data essential for advancing drug discovery and development projects. The structural similarity to other characterized quinoline derivatives provides a valuable framework for predicting and interpreting experimental results. By following the outlined procedures, scientists can build a comprehensive physicochemical profile of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

Sources

- 1. usbio.net [usbio.net]

- 2. 86209-35-0 CAS MSDS (6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR [m.chemicalbook.com]

- 4. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 5. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

Structure Elucidation of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid: A Spectroscopic and Analytical Workflow

An In-depth Technical Guide

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research in pharmacology, materials science, and drug development. This guide provides a comprehensive, methodology-focused walkthrough for the structure elucidation of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid (C₁₀H₆ClNO₃). Moving beyond a mere recitation of data, this document details the strategic application of modern analytical techniques, explaining the scientific rationale behind the experimental sequence. We will navigate from initial molecular formula determination via mass spectrometry, through functional group identification with FT-IR, to the complete mapping of the molecular framework using a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The narrative is designed to reflect a logical, real-world workflow, providing researchers and scientists with a robust framework for elucidating complex heterocyclic structures.

Introduction: The Quinoline Core and the Analytical Challenge

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific substitution pattern on the quinoline ring dictates the molecule's physicochemical properties and biological activity. Therefore, unambiguous confirmation of its structure is not merely a procedural step but a critical prerequisite for meaningful research.

The target molecule, 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, presents a distinct analytical puzzle. Its structure is characterized by a tautomeric ambiguity (the 2-hydroxyquinoline exists in equilibrium with its 2-quinolone form) and a substituted bicyclic system that requires precise assignment of protons and carbons. Our objective is to systematically dismantle this puzzle, using each analytical technique to answer specific questions that guide the subsequent experiment.

The Elucidation Pathway: A Strategic Overview

A successful structure elucidation is not a random collection of experiments but a logical progression of inquiry. The chosen workflow is designed to build a structural hypothesis and then rigorously test it with increasingly specific techniques.

Caption: Logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Mass Spectrometry: Defining the Elemental Composition

Expertise & Experience: The first step is always to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that is superior to nominal mass for formula determination.

From HRMS, the exact mass of the molecular ion [M+H]⁺ is determined. For C₁₀H₆ClNO₃, the expected monoisotopic mass is 223.0009.[2] The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak at [M+H+2]⁺ is approximately one-third the intensity of the [M+H]⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

Degree of Unsaturation: With the formula C₁₀H₆ClNO₃ confirmed, the degree of unsaturation (DoU) is calculated: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (6/2) - (1/2) + (1/2) = 9 A DoU of 9 suggests a highly unsaturated, likely aromatic system, which is consistent with the proposed quinoline structure (8 for the rings, 1 for the carbonyl).

Fourier Transform Infrared (FT-IR) Spectroscopy: Functional Group Inventory

Trustworthiness: FT-IR provides a rapid, non-destructive snapshot of the functional groups present. Each peak corresponds to the vibrational energy of a specific bond, creating a self-validating system where multiple bands support the presence of a single functional group.

Expected Absorptions for 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Expected Appearance |

| 3300-2500 | O-H stretch | Carboxylic Acid | A very broad, strong absorption, often obscuring the C-H stretches.[3][4] |

| ~3200 | O-H stretch | Hydroxyl (enol) | A broad peak, potentially overlapping with the carboxylic acid O-H. |

| ~3050 | C-H stretch | Aromatic | Medium to weak peaks appearing just above 3000 cm⁻¹.[4] |

| 1720-1680 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption. Conjugation with the quinoline ring shifts it to this lower range.[3] |

| 1620-1450 | C=C / C=N stretch | Aromatic/Heterocyclic Ring | Multiple sharp bands of variable intensity, characteristic of the quinoline core. |

| ~1250 | C-O stretch | Carboxylic Acid / Enol | Strong band associated with the C-O single bond. |

| ~850-800 | C-H bend | Aromatic (out-of-plane) | Bending pattern can hint at the substitution on the benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The Proton Landscape

Expertise & Experience: The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly diagnostic for the substitution pattern on the quinoline ring.

Predicted ¹H NMR Signals (in DMSO-d₆):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet that disappears upon D₂O exchange.[3] |

| ~11.5 | br s | 1H | OH | The enolic hydroxyl proton is also acidic and exchangeable. |

| ~8.6 | s | 1H | H4 | This proton is adjacent to the electron-withdrawing nitrogen and the C3-substituent, placing it significantly downfield. It appears as a singlet as it has no adjacent proton neighbors. |

| ~8.0 | d | 1H | H5 | This proton is ortho to the electron-withdrawing chloro group and experiences a doublet splitting from H7 (J ≈ 9.0 Hz). |

| ~7.8 | d, J ≈ 2.5 Hz | 1H | H7 | This proton is split into a doublet by H8. The small coupling constant is characteristic of meta-coupling. |

| ~7.5 | dd | 1H | H8 | This proton is split by H7 (ortho, J ≈ 9.0 Hz) and H5 (meta, J ≈ 2.5 Hz), resulting in a doublet of doublets. |

¹³C NMR & DEPT-135: The Carbon Framework

Trustworthiness: ¹³C NMR confirms the number of unique carbon atoms, while the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a self-validating method to differentiate between CH, CH₂, and CH₃ carbons. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are absent.

Predicted ¹³C NMR Signals (in DMSO-d₆):

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~168 | Absent | C=O | The carboxylic acid carbonyl is highly deshielded. |

| ~160 | Absent | C2 | The carbon bearing the hydroxyl group (enol) is significantly downfield. |

| ~145 | Absent | C8a | A quaternary carbon at the ring junction. |

| ~140 | Positive | C4 | The CH carbon adjacent to the nitrogen. |

| ~135 | Absent | C6 | The carbon bearing the chloro group is deshielded. |

| ~133 | Positive | C5 | Aromatic CH. |

| ~128 | Positive | C7 | Aromatic CH. |

| ~125 | Absent | C4a | A quaternary carbon at the ring junction. |

| ~120 | Positive | C8 | Aromatic CH. |

| ~110 | Absent | C3 | The quaternary carbon bearing the carboxylic acid group. |

2D NMR: Assembling the Puzzle

Expertise & Experience: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly. A strategic combination of COSY, HSQC, and HMBC experiments is essential to unambiguously connect the molecular fragments.

Protocol: 2D NMR Experiment Suite

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

-

Expected Correlation: A strong cross-peak will be observed between H7 and H8, confirming their ortho relationship. A weaker cross-peak may be seen between H5 and H8, confirming their meta relationship. This validates the assignments on the chloro-substituted ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom to which it is attached.

-

Expected Correlations: Cross-peaks will definitively link H4 to C4, H5 to C5, H7 to C7, and H8 to C8, confirming the 1D NMR assignments.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the overall framework by showing correlations between protons and carbons over 2-3 bonds. It is indispensable for placing substituents on quaternary carbons.

Key HMBC Correlations for Final Structure Proof:

Caption: Key HMBC correlations confirming the substituent positions.

-

H4 → C2, C3(C=O), C4a, C5: The correlation from H4 to the hydroxyl-bearing C2 and the carboxylic C3 is definitive proof of the 1, 2, and 3 substitution pattern on the pyridine ring.

-

H5 → C4a, C7: This correlation bridges the two rings and confirms the position of H5 relative to the ring junction.

-

H7 → C5, C6: The correlation from H7 to the chloro-substituted C6 is the unequivocal piece of evidence for the placement of the chlorine atom at position 6.

Conclusion: A Confirmed Structure

References

- SciELO. (n.d.). Article on synthesis and characterization of related heterocyclic compounds.

- The Royal Society of Chemistry. (n.d.). Supporting Information for an article on quinoline derivatives.

- Indian Journal of Chemistry. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.

- Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives.

- RSC Medicinal Chemistry. (2024, September 27). Article on novel quinolones.

- ChemicalBook. (n.d.). 6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID.

- PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid.

- PubChem. (n.d.). C20H14N2O6 compound summary.

- Alchem Pharmtech. (n.d.). CAS 86209-35-0 | 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid.

- Amerigo Scientific. (n.d.). 6-Chloroquinoline-3-carboxylic acid.

- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- ResearchGate. (n.d.). 2-Chloroquinoline-3-carboxylic acid.

- National Institutes of Health (NIH). (n.d.). 2-Chloroquinoline-3-carboxylic acid - PMC.

- National Institutes of Health (NIH). (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC.

- ResearchGate. (2016, February 4). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- National Institutes of Health (NIH). (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC.

- HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.

- Sigma-Aldrich. (n.d.). 6-Chloro-2-methylquinoline-3-carboxylic acid.

- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles.

- Millersville University. (n.d.). Table of Characteristic IR Absorptions.

- National Institute of Standards and Technology (NIST). (n.d.). 8-Hydroxyquinoline.

- PubChemLite. (n.d.). 6-chloro-2-methylquinoline-3-carboxylic acid (C11H8ClNO2).

Sources

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid and its derivatives' biological activity

An In-Depth Technical Guide to the Biological Activity of 6-Chloro-2-hydroxy-quinoline-3-carboxylic Acid and its Derivatives

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the burgeoning field of 6-chloro-2-hydroxy-quinoline-3-carboxylic acid and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this versatile scaffold for therapeutic innovation. We will delve into the synthesis, structure-activity relationships (SAR), and diverse biological activities of these compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This privileged scaffold is present in numerous natural alkaloids and synthetic therapeutic agents, demonstrating a vast spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The molecular architecture of quinoline allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.

Within this class, derivatives of quinoline-3-carboxylic acid have garnered significant attention. The carboxylic acid moiety often plays a crucial role in the compound's mechanism of action, potentially through chelation with metal ions in enzyme active sites or by forming key hydrogen bonds with target receptors.[4] This guide focuses specifically on the 6-chloro-2-hydroxy-quinoline-3-carboxylic acid core (C₁₀H₆ClNO₃, MW: 223.61), a structure that combines several key features poised for therapeutic development.[5][6] The chlorine atom at the C6-position significantly influences the molecule's electronic properties and lipophilicity, which can enhance membrane permeability and target engagement.[7]

Anticancer Activity: Targeting Cellular Proliferation

Quinoline derivatives have emerged as potent anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like tyrosine kinases and topoisomerases.[8][9] The 6-chloro-quinoline framework, in particular, has been identified as a key feature in derivatives with significant cytotoxic potential against various human cancer cell lines.[9][10]

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifactorial:

-

Enzyme Inhibition: Many quinoline-based compounds target enzymes essential for cancer cell survival and growth. This includes inhibiting DNA-acting enzymes, which disrupts replication and repair processes.[8][11]

-

Induction of Apoptosis: Studies on related 6-chloro-quinazolin derivatives, a structurally similar class, have shown they can induce apoptosis in cancer cells. This programmed cell death is a key target for cancer therapeutics.[12]

-

Tubulin Polymerization Inhibition: Some novel quinoline derivatives have been designed to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

-

Growth Inhibition: The presence of a chloro group at the 6-position combined with other substitutions can lead to significant growth reduction in cancer cell lines like breast cancer (MCF-7), cervical cancer (HeLa), and chronic myelogenous leukemia (K-562).[9]

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically evaluated using in-vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 6-Chloro-quinolone-3-carboxamide derivatives | Caco-2, HCT116 | Potent Cytotoxicity | Not specified | [14] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | % Growth Reduction (at 100 µM) | 82.9% | [9] |

| 6-Chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative (Compd. 44) | Hep G2 (HBV-producing) | IC50 (HBsAg secretion) | 0.010 mM | [15] |

| 6-Chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative (Compd. 44) | Hep G2 (HBV-producing) | IC50 (HBV DNA replication) | 0.045 mM | [15] |

| 6-Chloro-quinazolin derivatives (Compd. 5a, 5f) | MGC-803 (Gastric) | Apoptosis Ratio (at 10 µM) | 31.7% (5a), 21.9% (5f) | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Workflow

Caption: Workflow for anticancer evaluation of quinoline derivatives.

Antimicrobial Activity: A Scaffold for Novel Antibiotics

The quinoline core is fundamental to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[17] The development of novel quinoline-3-carboxylic acid derivatives continues to be a promising strategy to combat the rise of multidrug-resistant bacteria.[18][19]

Mechanisms of Antimicrobial Action

While the precise mechanisms for novel derivatives are under investigation, they are hypothesized to act through several pathways:

-

DNA Synthesis Inhibition: Like established quinolones, these compounds may interfere with bacterial DNA replication.[11]

-

Enzyme Inhibition: They can act as inhibitors for other essential bacterial enzymes.[20]

-

Membrane Disruption: Some derivatives may disrupt the integrity of the bacterial cell membrane, leading to cell death.[21]

Spectrum of Activity

Derivatives of the quinoline-3-carboxylic acid scaffold have been synthesized and evaluated for their in-vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[18][22] The substitution pattern on the quinoline ring is critical for determining the spectrum and potency of antimicrobial activity.[22] For instance, certain 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown potent activity against Gram-negative bacteria and Staphylococcus aureus.[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. Growth is assessed after incubation by visual inspection or by measuring optical density.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the test quinoline derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have shown significant potential as anti-inflammatory agents.[23][24] Their mechanism often involves the modulation of key inflammatory signaling pathways.[23]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes: Some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[24][25]

-

NF-κB Pathway Inhibition: A primary mechanism for the anti-inflammatory effects of quinolines is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[23] NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[23] Inhibition can occur by preventing the nuclear translocation of NF-κB or by blocking its binding to DNA.[23]

-

Suppression of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α).[16]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of quinoline derivatives has been assessed in various in-vitro and in-vivo models.

| Assay | Compound Class | Activity Metric | Result | Reference |

| LPS-induced inflammation in RAW264.7 macrophages | Quinoline-3-carboxylic acid | Anti-inflammatory affinity | Appreciable vs. indomethacin | [4][26] |

| Carrageenan-induced paw edema in rats | Substituted quinoline carboxylic acid ( CL 306 ,293) | Effective Dose | 1.5-3.0 mg/kg (daily, oral) | [27] |

| Delayed type hypersensitivity in dogs | Substituted quinoline carboxylic acid ( CL 306 ,293) | Effective Dose | 0.25 mg/kg (daily) | [27] |

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This in-vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS (a component of Gram-negative bacteria) to induce an inflammatory response, including the expression of iNOS and subsequent production of NO. The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test quinoline derivative for 1-2 hours before stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation. Include control wells (cells only, cells + LPS, cells + known inhibitor like L-NAME).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for the test compound.

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Proposed inhibition points of quinoline derivatives in the NF-κB pathway.[23]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring.[24][25]

-

C6-Position: The presence of a halogen, such as chlorine, at the C6-position is often associated with enhanced biological activity.[28] Studies comparing substituents at this position have shown a general trend for antimalarial potency in the order of H < OMe < F < Cl, indicating that an electron-withdrawing chloro group is beneficial.[28]

-

C2 and C3-Positions: The 2-hydroxy (or its tautomeric 2-oxo form) and 3-carboxylic acid groups are critical. The carboxylic acid can act as a chelating agent for metal ions, which is a key mechanism for many enzyme inhibitors.[4] Modifications at this position, such as esterification or amidation, can significantly alter the activity profile.[22]

-

C4-Position: Adding substituents at the C4-position is a common strategy for creating derivatives with diverse activities. For instance, linking an aniline moiety at C4 can confer PDE4 inhibition, while other aryl groups can lead to potent anticancer effects.[9][24]

Conclusion and Future Directions

The 6-chloro-2-hydroxy-quinoline-3-carboxylic acid scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The inherent "drug-like" properties of the quinoline core, combined with the strategic placement of the chloro, hydroxyl, and carboxylic acid groups, provide a robust framework for medicinal chemists.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of lead compounds identified from initial screenings to improve potency, selectivity, and pharmacokinetic profiles.

-

Mechanism Elucidation: In-depth studies to precisely identify the molecular targets and signaling pathways affected by the most potent derivatives.

-

In-Vivo Efficacy: Advancing promising candidates from in-vitro assays to relevant animal models to evaluate their efficacy and safety in a physiological context.

-

Combating Resistance: Exploring the potential of these derivatives to overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology.

The evidence strongly suggests that this class of compounds holds significant promise for addressing unmet medical needs across multiple therapeutic areas.

References

- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- A Technical Guide to the Biological Activity Screening of Novel Quinoline Deriv

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.

- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.

- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.

- Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.

- Quinoline-based compounds can inhibit diverse enzymes th

- Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety.

- Review on Antimicrobial Activity of Quinoline. Human Journals.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.

- 6-Chloro-2-quinolone-3-carboxamide derivatives as potent anticancer...

- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Fe

- Synthetic Approaches and Biological Activities of Quinoline Deriv

- Medicinal Chemistry of Quinolines As Emerging Anti-inflamm

- Quinine. Wikipedia.

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.

- 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. Smolecule.

- The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. Benchchem.

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.

- 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid CAS: 86209-35-0.

- CAS 86209-35-0 | 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid. Alchem Pharmtech.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

Sources

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buy 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 35973-14-9 [smolecule.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. benthamdirect.com [benthamdirect.com]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-3-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] Among these, the quinoline-3-carboxylic acid moiety stands out as a particularly versatile and "privileged" scaffold. Its structural features, including the carboxylic acid group and the nitrogen atom in the quinoline ring, allow for critical interactions with biological targets, such as hydrogen bonding and potential metal chelation.[2][3] This guide provides an in-depth exploration of the major therapeutic applications of quinoline-3-carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to identify and validate their potential.

The versatility of the quinoline scaffold allows for a wide range of structural modifications, which in turn modulates the biological activity of the resulting compounds.[4] Researchers have successfully synthesized and evaluated numerous derivatives with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][5][6][7]

Antibacterial Applications: Targeting Bacterial DNA Replication

The most well-established therapeutic application of quinoline-3-carboxylic acids is in the realm of antibacterial agents, famously represented by the quinolone and fluoroquinolone antibiotics.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of this class of compounds is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during replication.

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. It is responsible for decatenating (unlinking) daughter chromosomes after replication.

By forming a stable ternary complex with the enzyme and the cleaved DNA, quinoline-3-carboxylic acid derivatives trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, bacterial cell death.[8]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on quinolone antibacterial agents, revealing key structural requirements for potent activity:

-

N-1 Substituent: A cyclopropyl or ethyl group at the N-1 position is often optimal for broad-spectrum activity.

-

C-6 Substituent: A fluorine atom at the C-6 position significantly enhances antibacterial potency and cell penetration.[9]

-

C-7 Substituent: The substituent at the C-7 position, typically a piperazine or pyrrolidine ring, plays a crucial role in determining the spectrum of activity and pharmacokinetic properties.[5]

-

C-8 Substituent: Variations at the C-8 position with substituents like fluorine or chlorine can further enhance activity.[5][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A fundamental experiment to determine the antibacterial potency of a compound is the Minimum Inhibitory Concentration (MIC) assay.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Test Compound: The quinoline-3-carboxylic acid derivative is serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to cover the expected MIC value.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls:

-

Positive Control: Wells containing only the broth and the bacterial inoculum (to ensure bacterial growth).

-

Negative Control: Wells containing only the sterile broth (to check for contamination).

-

Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin) is tested in parallel as a control.

-

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anticancer Applications: A Multifaceted Approach

In recent years, quinoline-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[6][11] Their mechanisms of action are diverse and often involve targeting multiple cellular pathways that are dysregulated in cancer.

Mechanisms of Antiproliferative Activity

The anticancer properties of these compounds are attributed to several key mechanisms:

-

Induction of Apoptosis: Many derivatives induce programmed cell death (apoptosis) by modulating the expression of key apoptotic proteins. They can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[4]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M or S phases.[4] This prevents cancer cells from dividing and proliferating.

-

Inhibition of Protein Kinases: Certain derivatives have been shown to inhibit protein kinases, such as protein kinase CK2, which are often overexpressed in cancer and play a crucial role in cell growth, proliferation, and survival.[12]

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and cell death in cancer cells.[4][13]

Selective Toxicity and pH-Dependent Activity

A key challenge in cancer chemotherapy is achieving selective toxicity towards cancer cells while sparing normal cells. Some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown higher selectivity for cancer cells.[6][11] This selectivity can be attributed to the acidic tumor microenvironment. The carboxylic acid moiety can lead to a change in the compound's pKa, enhancing its absorption and concentration in the more acidic environment of cancer cells compared to non-cancerous cells.[6][11]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[6][11]

-

Compound Treatment: The cells are treated with various concentrations of the quinoline-3-carboxylic acid derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Anti-inflammatory and Antiviral Potential

Beyond their well-documented antibacterial and emerging anticancer activities, quinoline-3-carboxylic acids are also being investigated for their anti-inflammatory and antiviral properties.

Anti-inflammatory Effects

Certain quinoline-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[2][3] Studies have shown that these compounds can suppress inflammation in cellular and animal models. For instance, in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinoline-3-carboxylic acids exhibited appreciable anti-inflammatory effects.[2][3] The proposed mechanism for some derivatives involves the down-regulation of T-cell function, which is distinct from the mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) that typically inhibit cyclooxygenase (COX) enzymes.[14]

Antiviral Activity: Targeting Host Factors

A novel and promising therapeutic strategy is to target host factors that are essential for viral replication, as this may reduce the likelihood of the virus developing resistance. Quinoline carboxylic acid derivatives have been identified as potent antiviral agents that act by inhibiting the human enzyme dihydroorotate dehydrogenase (DHODH).[7][15]

-

Mechanism of Action: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][15] Viruses are highly dependent on the host cell's machinery to produce the necessary building blocks for their replication, including pyrimidines for RNA and DNA synthesis. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral replication.[7][15] This mechanism has shown broad-spectrum antiviral activity against various RNA viruses.

Data Summary and Visualization

To provide a clear overview of the therapeutic potential of quinoline-3-carboxylic acids, the following table summarizes representative biological activities.

| Compound Class | Therapeutic Application | Target | Example IC50/MIC | Reference |

| Fluoroquinolones | Antibacterial | DNA Gyrase/Topoisomerase IV | Amifloxacin MIC (E. coli): 0.25 µg/mL | [9] |

| 2,4-Disubstituted quinoline-3-carboxylic acids | Anticancer | Multiple (Apoptosis induction, Cell cycle arrest) | Micromolar inhibition against MCF-7 and K562 cell lines | [6][11] |

| 4-Quinoline carboxylic acid analogues | Antiviral | Human DHODH | EC50 (VSV): 1.9 nM | [7] |

| Substituted quinoline carboxylic acids | Anti-inflammatory | T-cell function modulation | Effective at 1.5-3.0 mg/kg in animal models | [14] |

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel quinoline-3-carboxylic acid derivatives.

Caption: Antiviral mechanism of quinoline carboxylic acids via DHODH inhibition.

Future Outlook and Conclusion

The quinoline-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its proven success in the development of antibacterial drugs has paved the way for its exploration in other therapeutic areas, with particularly promising results in oncology and virology.

Future research will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for their intended targets to minimize off-target effects and toxicity.

-

Combating Drug Resistance: Developing novel derivatives that can overcome existing mechanisms of drug resistance, especially in bacteria and cancer cells.

-

Exploring New Therapeutic Targets: Investigating the potential of this scaffold to modulate other disease-relevant pathways and targets.

References

-

Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4989. [Link]

-

Chu, D. T., et al. (1985). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 28(11), 1558–1564. [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF. [Link]

-

Abdel-Wahab, B. F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]

-

Carlson, R. P., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 265(2), 944–949. [Link]

-

Zeleke, D., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Bioinorganic Chemistry and Applications. [Link]

-

Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]

-

Kumar, S., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(12), 3127–3151. [Link]

-

ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate. [Link]

-

Liu, M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517–521. [Link]

-

Sławiński, J., et al. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 69, 687–697. [Link]

-

Sharma, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 207, 112723. [Link]

-

Liu, M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Request PDF. [Link]

-

Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-